3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one
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Overview
Description
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one is a complex organic compound that belongs to the class of indanone derivatives. Indanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method yields indanones and 2-cyclopentenones in good to excellent yields . Additionally, a nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule.
Scientific Research Applications
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and bioimaging.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: Used in the development of organic solar cells.
(E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides: Known for their antioxidant activities.
Uniqueness
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one |
InChI |
InChI=1S/C13H13NO3/c1-2-5-10(14-17)11-12(15)8-6-3-4-7-9(8)13(11)16/h3-4,6-7,15,17H,2,5H2,1H3/b14-10+ |
InChI Key |
BQHNWQFJMQIQKX-GXDHUFHOSA-N |
Isomeric SMILES |
CCC/C(=N\O)/C1=C(C2=CC=CC=C2C1=O)O |
Canonical SMILES |
CCCC(=NO)C1=C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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